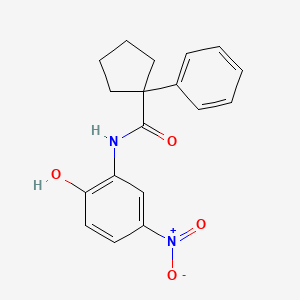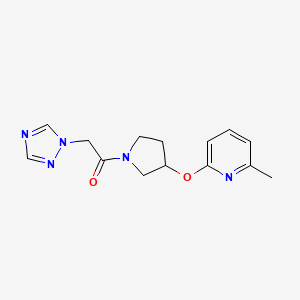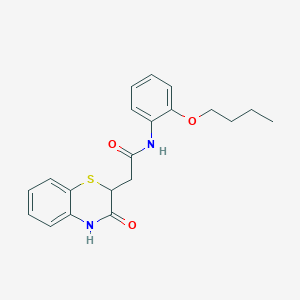
N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide, also known as HNPF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Bioactive Metabolites and Detoxification Pathways
N-(2-hydroxy-5-nitrophenyl)acetamide is produced through microbial degradation of 2-benzoxazolinone (BOA) and 2-acetamido-phenol. It is also transformed into related compounds, including N-(2-hydroxy-5-nitrosophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide. These compounds have been identified using advanced techniques like LC/HRMS, MS/MS, and NMR. When microorganisms encounter N-(2-hydroxy-5-nitrophenyl)acetamide, they detoxify it by glucosylation, yielding a glucoside derivative .
Fungicidal Properties
N-(2-hydroxy-5-nitrophenyl)acetamide and its derivatives exhibit fungicidal properties. The compound can be synthesized in several stages, starting from 2-amino-4-nitrophenol. Its potential as a fungicide warrants further investigation .
Gene Expression Modulation in Plants
At a concentration of 1 mM, N-(2-hydroxy-5-nitrophenyl)acetamide influences gene expression in Arabidopsis thaliana. Notably, the pathogen-inducible terpene synthase TPS04 gene shows significant upregulation. However, the bioactivity of the compound is rapidly neutralized by glucosylation .
Phytotoxic Metabolites and Plant Responses
When exposed to N-(2-hydroxy-5-nitrophenyl)acetamide, plants such as Brassica oleracea var. gongylodes (kohlrabi) and Arabidopsis thaliana undergo specific responses. These include the synthesis of glucoside derivatives as detoxification products. The compound’s impact on plant physiology and defense mechanisms is an intriguing area of study .
Microbial Transformation Products
Microorganisms like Pseudomonas laurentiana, Arthrobacter MPI763, and yeast species metabolize N-(2-hydroxy-5-nitrophenyl)acetamide. They produce transformation products, including glucoside derivatives and 2-acetamido-4-nitrophenyl sulfate. Understanding these microbial pathways sheds light on environmental interactions .
Chemical Biology and Oligomer Formation
The formation of dimers and trimers from N-(2-hydroxy-5-nitrophenyl)acetamide provides insights into its chemical biology. These oligomers represent an alternative pathway to phenoxazinone derivatives. Detailed structural analyses using LC/HRMS, MS/MS, and NMR contribute to our understanding of this intriguing compound .
Propiedades
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-16-9-8-14(20(23)24)12-15(16)19-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12,21H,4-5,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOCLSFPWBGFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride](/img/structure/B2464164.png)
![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2464165.png)
![(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2464167.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene](/img/structure/B2464168.png)

![(5,6-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2464170.png)



![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2464178.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2464179.png)

![N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2464185.png)